molecular formula C17H12N4O3S2 B5075502 2-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

2-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

Cat. No.: B5075502
M. Wt: 384.4 g/mol
InChI Key: WZUJPSZKRUIEKJ-UHFFFAOYSA-N
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Description

2-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: is a complex organic compound that features a thiazole ring, a benzamide group, and a nitro group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring. This intermediate is then reacted with phenyl isothiocyanate to introduce the phenyl group. Finally, the nitrobenzamide moiety is introduced through a nucleophilic substitution reaction with 2-nitrobenzoyl chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.

    Reduction: The thiazole ring can participate in reduction reactions, leading to the formation of dihydrothiazoles.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.

Major Products:

    Oxidation: Formation of nitroanilines.

    Reduction: Formation of amines and dihydrothiazoles.

    Substitution: Formation of substituted benzamides and thiazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The thiazole ring is known to interact with biological targets, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic effects are being explored, particularly in the treatment of bacterial infections and cancer. Its ability to inhibit certain enzymes and pathways is of significant interest.

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell death in cancer cells . Additionally, the nitro group can undergo reduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

  • 3-nitro-N-(4-phenyl-thiazol-2-yl)-benzamide
  • N-(4-(3-nitro-phenyl)-thiazol-2-yl)-benzamide

Comparison: While these compounds share structural similarities, such as the thiazole ring and nitrobenzamide moiety, 2-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide is unique due to its specific substitution pattern and the presence of the carbamothioyl group. This unique structure may confer different biological activities and chemical reactivity, making it a distinct compound of interest in research and industrial applications .

Properties

IUPAC Name

2-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S2/c22-15(12-8-4-5-9-14(12)21(23)24)19-16(25)20-17-18-13(10-26-17)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUJPSZKRUIEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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